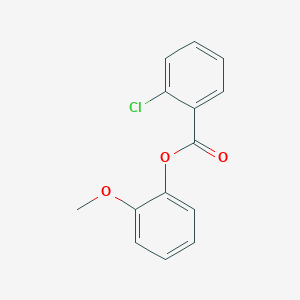
2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, also known as BBTA, is a chemical compound that belongs to the class of benzothiadiazine derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is not fully understood, but it is believed to be related to its ability to interact with various enzymes and proteins. 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has also been shown to inhibit the activity of protein tyrosine phosphatases, enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has also been shown to inhibit the activity of alpha-glucosidase, an enzyme involved in the digestion of carbohydrates, which may have implications for the treatment of diabetes. In vivo studies have shown that 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can reduce blood pressure and improve cognitive function in animal models.
実験室実験の利点と制限
2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide also has some limitations, including its relatively low potency compared to other compounds and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. One direction is to investigate the structure-activity relationship of 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide and its analogs to identify more potent and selective compounds. Another direction is to evaluate the pharmacokinetic and pharmacodynamic properties of 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide in animal models and human subjects. Additionally, 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide could be further evaluated for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
合成法
2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can be synthesized using various methods, including the reaction of 2-aminobenzenesulfonamide with butyl isocyanate in the presence of a catalyst. Another method involves the reaction of 2-aminobenzenesulfonamide with butyl chloroformate in the presence of a base. The yield and purity of 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can be improved by optimizing the reaction parameters, such as temperature, reaction time, and solvent.
科学的研究の応用
2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In biochemistry, 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been used as a tool to study the function of various enzymes and proteins. In pharmacology, 2-butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been evaluated for its pharmacokinetic and pharmacodynamic properties.
特性
分子式 |
C11H14N2O3S |
|---|---|
分子量 |
254.31 g/mol |
IUPAC名 |
2-butyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C11H14N2O3S/c1-2-3-8-13-11(14)12-9-6-4-5-7-10(9)17(13,15)16/h4-7H,2-3,8H2,1H3,(H,12,14) |
InChIキー |
WGPIGJFCGMEZAA-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)NC2=CC=CC=C2S1(=O)=O |
正規SMILES |
CCCCN1C(=O)NC2=CC=CC=C2S1(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)

![2-(2,4-Dibromo-phenoxy)-N-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetamide](/img/structure/B285924.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)


![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)